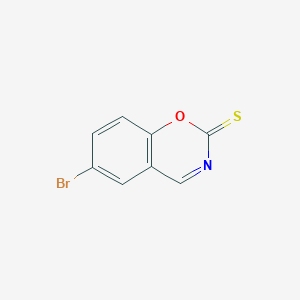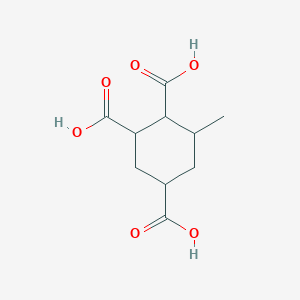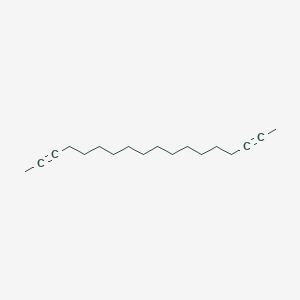
2,2'-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of trifluoroethane and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 2,2,2-trifluoroethane with 1-methyl-1H-pyrrole under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The trifluoroethane and pyrrole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can influence the compound’s reactivity and binding affinity, while the pyrrole groups may interact with specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of the application.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another compound with trifluoroethane groups, used in different applications.
2,2,2-Trifluoroethyl ether: Shares the trifluoroethane group but differs in its overall structure and applications.
Uniqueness
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to the combination of trifluoroethane and pyrrole groups, which imparts specific chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
613262-03-6 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
1-methyl-2-[2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H13F3N2/c1-16-7-3-5-9(16)11(12(13,14)15)10-6-4-8-17(10)2/h3-8,11H,1-2H3 |
InChI Key |
ZLGMDEJYSWIIBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)





![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
